molecular formula C27H28Cl2N2O4 B10793379 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3',4'-dichloro)benzamido]morphinan

17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3',4'-dichloro)benzamido]morphinan

Cat. No.: B10793379
M. Wt: 515.4 g/mol
InChI Key: QEKJEYIXQCJHHA-UHFFFAOYSA-N
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Description

17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’,4’-dichloro)benzamido]morphinan is a synthetic compound known for its significant pharmacological properties It is a derivative of morphinan, a class of compounds that includes many opioid analgesics

Preparation Methods

The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’,4’-dichloro)benzamido]morphinan involves several steps, including the formation of the morphinan core and subsequent functionalizationThe reaction conditions often involve the use of strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a model compound for studying the structure-activity relationship of opioid receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.

    Medicine: Explored as a potential therapeutic agent for pain management and opioid addiction treatment due to its selective binding to opioid receptors.

    Industry: Potential applications in the development of new analgesics and addiction treatments

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. This interaction leads to the activation of G-protein coupled receptor pathways, resulting in analgesic effects. Additionally, the compound’s structure allows it to selectively target peripheral opioid receptors, reducing the risk of central side effects such as addiction and respiratory depression .

Comparison with Similar Compounds

Compared to other morphinan derivatives, 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’,4’-dichloro)benzamido]morphinan exhibits unique properties due to its specific functional groups. Similar compounds include:

Properties

Molecular Formula

C27H28Cl2N2O4

Molecular Weight

515.4 g/mol

IUPAC Name

3,4-dichloro-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]benzamide

InChI

InChI=1S/C27H28Cl2N2O4/c28-17-5-3-16(11-18(17)29)25(33)30-19-7-8-27(34)21-12-15-4-6-20(32)23-22(15)26(27,24(19)35-23)9-10-31(21)13-14-1-2-14/h3-6,11,14,19,21,24,32,34H,1-2,7-10,12-13H2,(H,30,33)

InChI Key

QEKJEYIXQCJHHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC(=C(C=C7)Cl)Cl

Origin of Product

United States

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